molecular formula C5HCl4NO2 B138338 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one CAS No. 131882-09-2

3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one

Cat. No. B138338
M. Wt: 248.9 g/mol
InChI Key: FRBGXFOZEKYRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one, also known as DCDO, is a chemical compound that has been extensively studied in scientific research. It is a highly reactive compound that has been used in various laboratory experiments due to its unique properties.

Mechanism Of Action

3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one is a highly reactive compound that can modify nucleic acids by alkylating them. This modification can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been shown to induce DNA damage, which can activate DNA repair mechanisms in cells.

Biochemical And Physiological Effects

3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects on cells. It has been shown to induce oxidative stress, which can lead to the accumulation of reactive oxygen species (ROS) in cells. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important for the maintenance of tissue homeostasis.

Advantages And Limitations For Lab Experiments

3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has several advantages for laboratory experiments. It is a highly reactive compound that can modify nucleic acids with high specificity. It is also a potent alkylating agent that can induce DNA damage and oxidative stress in cells. However, 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one also has several limitations. It is a highly toxic compound that can cause severe burns on contact with skin and eyes. Therefore, proper safety precautions should be taken when handling 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one. Additionally, 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has a short half-life, which can limit its use in long-term experiments.

Future Directions

There are several future directions for research involving 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one. One potential area of research is the development of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one-based antitumor and antiviral agents. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been shown to have potent antitumor and antiviral activity, and further research could lead to the development of novel therapeutic agents. Another potential area of research is the study of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one-induced oxidative stress and its role in various diseases, including cancer and neurodegenerative disorders. Additionally, further research could be conducted to elucidate the mechanism of action of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one and its effects on various cellular processes.

Synthesis Methods

3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one can be synthesized through a series of reactions involving chlorination of oxazolone. The reaction involves the use of thionyl chloride, which is a highly reactive compound that can cause severe burns on contact with skin and eyes. Therefore, the synthesis of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one should be carried out in a fume hood with proper safety precautions.

Scientific Research Applications

3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been widely used in scientific research due to its unique properties. It is a potent alkylating agent that can modify DNA and RNA molecules. Therefore, it has been used in various studies that involve the modification of nucleic acids. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been used in the synthesis of various biologically active compounds, including antitumor and antiviral agents.

properties

CAS RN

131882-09-2

Product Name

3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one

Molecular Formula

C5HCl4NO2

Molecular Weight

248.9 g/mol

IUPAC Name

3,5-dichloro-6-(dichloromethyl)-1,4-oxazin-2-one

InChI

InChI=1S/C5HCl4NO2/c6-2(7)1-3(8)10-4(9)5(11)12-1/h2H

InChI Key

FRBGXFOZEKYRAN-UHFFFAOYSA-N

SMILES

C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)Cl

Canonical SMILES

C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)Cl

synonyms

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(dichloromethyl)-

Origin of Product

United States

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